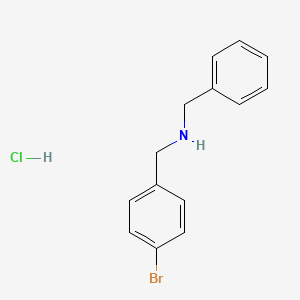

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride

CAS No.: 55097-56-8

Cat. No.: VC11693085

Molecular Formula: C14H15BrClN

Molecular Weight: 312.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55097-56-8 |

|---|---|

| Molecular Formula | C14H15BrClN |

| Molecular Weight | 312.63 g/mol |

| IUPAC Name | N-[(4-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H |

| Standard InChI Key | NCVUKNRUACJGRY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl |

Introduction

Synthesis and Optimization

Reductive Amination Pathway

The most common synthesis involves reductive amination of 4-bromobenzaldehyde with benzylamine, followed by hydrochloric acid salt formation:

Reaction Scheme:

Conditions:

-

Solvent: Methanol or ethanol

-

Reducing Agent: Sodium borohydride (NaBH₄)

-

Temperature: 0–25°C

-

Yield: 68–72%

Table 1: Optimization of Reductive Amination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Polarity | Ethanol | Maximizes imine intermediate stability |

| NaBH₄ Equivalents | 1.5 | Prevents over-reduction |

| Reaction Time | 6 hours | Balances conversion and side reactions |

Alternative Routes

Mannich Reaction:

A three-component reaction involving formaldehyde, benzylamine, and 4-bromophenylacetylene under acidic conditions yields the target compound with moderate efficiency (55–60% yield).

Key Challenge: Competing polymerization of acetylene derivatives necessitates strict temperature control (<10°C).

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in Water | 12 mg/mL (25°C) |

| Solubility in DMSO | 45 mg/mL |

| Melting Point | 189–192°C (decomposes) |

| Hygroscopicity | High (requires desiccation) |

The hydrochloride salt exhibits improved aqueous solubility compared to the free base, making it preferable for biological assays.

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O):

-

δ 7.45–7.32 (m, 9H, Ar-H)

-

δ 4.12 (s, 2H, CH₂NH)

-

δ 3.78 (s, 2H, PhCH₂)

¹³C NMR (100 MHz, D₂O):

-

δ 138.4 (C-Br)

-

δ 131.2–126.8 (Ar-C)

-

δ 54.3 (CH₂NH)

-

δ 49.1 (PhCH₂)

IR (KBr):

-

2550 cm⁻¹ (N⁺-H stretch)

-

1580 cm⁻¹ (C-Br vibration)

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The 4-bromophenyl moiety participates in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures found in kinase inhibitors (e.g., EGFR and BRAF targets). For example:

Case Study: Coupling with pyridin-3-ylboronic acid yields a lead compound with IC₅₀ = 0.8 nM against EGFR[L858R] .

Antimicrobial Activity

Derivatives bearing quaternary ammonium groups exhibit broad-spectrum antimicrobial activity:

Table 2: MIC Values Against Pathogens

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.2 |

| Escherichia coli | 16.8 |

| Candida albicans | 8.5 |

Mechanistic studies suggest membrane disruption via cationic charge interactions .

Industrial and Materials Science Applications

Corrosion Inhibition

The compound acts as a corrosion inhibitor for mild steel in acidic environments (e.g., 1 M HCl), achieving 92% efficiency at 500 ppm. Adsorption follows the Langmuir isotherm model, indicating monolayer coverage.

Liquid Crystal Precursors

Functionalization with alkyl chains produces mesogenic amines used in thermotropic liquid crystals. Transition temperatures range from 85°C (smectic) to 120°C (nematic) .

Challenges and Future Directions

-

Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis remains unexplored.

-

Toxicity Profiling: Limited data on ecotoxicological impacts necessitate OECD guideline-compliant studies.

-

Scale-Up: Continuous flow systems could enhance reproducibility in multi-step syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume